5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide
Description
5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety at position 2. The carboxamide nitrogen is linked to a 4-(morpholine-4-sulfonyl)phenyl group. This structural motif combines sulfonamide and isoxazole functionalities, which are common in pharmacologically active compounds.
Properties
Molecular Formula |
C21H21N3O5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-methyl-N-(4-morpholin-4-ylsulfonylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O5S/c1-15-19(20(23-29-15)16-5-3-2-4-6-16)21(25)22-17-7-9-18(10-8-17)30(26,27)24-11-13-28-14-12-24/h2-10H,11-14H2,1H3,(H,22,25) |
InChI Key |
ONLSCPIDRJIZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine-4-sulfonyl phenyl intermediate, which is then coupled with a phenyl oxazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s morpholine-sulfonyl group distinguishes it from analogs like leflunomide (trifluoromethyl) and pyrimidine/thiazole-containing derivatives. These substituents influence solubility, bioavailability, and target affinity.
- Molecular Weight: The target compound (414.45 g/mol) is heavier than leflunomide (270.21 g/mol) due to the morpholine-sulfonyl group, which may affect membrane permeability .
Immunosuppressive Activity
- Leflunomide: A clinically approved immunosuppressant that inhibits dihydroorotate dehydrogenase (DHODH), blocking pyrimidine synthesis in lymphocytes .
Antimicrobial Activity
Anti-inflammatory Activity
Physicochemical Properties
| Property | Target Compound | Leflunomide | Pyrimidinyl Analog () |
|---|---|---|---|
| logP | ~2.5 (estimated) | 2.1 (experimental) | ~3.0 (estimated) |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Polar Surface Area | ~90 Ų | 61 Ų | ~110 Ų |
Key Implications :
Structure-Activity Relationships (SAR)
Sulfonamide vs. Trifluoromethyl :
- Sulfonamide groups (e.g., morpholine-sulfonyl) improve binding to enzymes with polar active sites (e.g., DHODH), while trifluoromethyl groups enhance lipophilicity and metabolic stability .
Heterocyclic Modifications :
- Pyrimidine or thiazole substituents () introduce additional hydrogen-bonding or π-stacking interactions, broadening target specificity .
Morpholine Contribution :
- The morpholine ring may reduce cytotoxicity by improving solubility, as seen in other sulfonamide drugs .
Biological Activity
5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide is a compound that has attracted attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound exhibits several mechanisms that contribute to its biological activity:
-
Anticancer Activity :
- The compound has shown promise in inhibiting tumor growth through apoptosis induction in various cancer cell lines. It acts by downregulating the expression of key proteins involved in cell survival and proliferation, such as XIAP (X-linked inhibitor of apoptosis protein) and Sp1 (specificity protein 1) .
- In vivo studies demonstrated significant tumor mass reduction in xenograft models treated with this compound, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy Study :
- Anti-inflammatory Mechanism Exploration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
